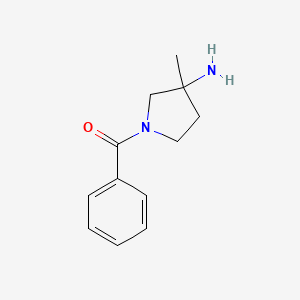
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone is a synthetic organic compound that features a pyrrolidine ring substituted with an amino group and a phenyl methanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the desired position.
Attachment of the Phenyl Methanone Group: This step might involve Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the phenyl methanone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Wirkmechanismus
The mechanism of action of (3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-ethanone: Similar structure but with an ethanone group.
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-propanone: Similar structure but with a propanone group.
Uniqueness
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(3-amino-3-methylpyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-12(13)7-8-14(9-12)11(15)10-5-3-2-4-6-10/h2-6H,7-9,13H2,1H3 |
InChI-Schlüssel |
JGHAAVFJVHRQKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



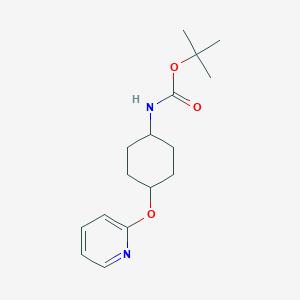

![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)

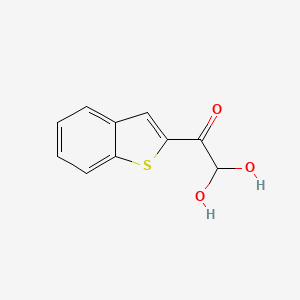
![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)
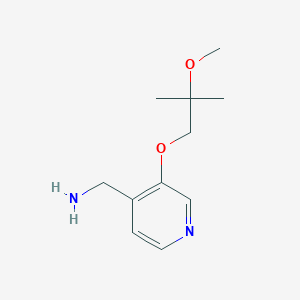

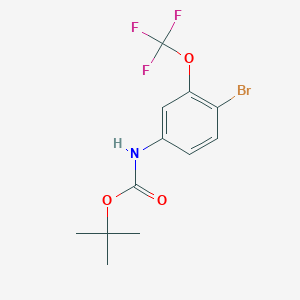

![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)
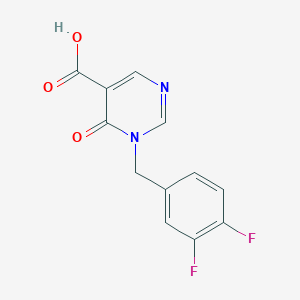
![Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B13916258.png)
